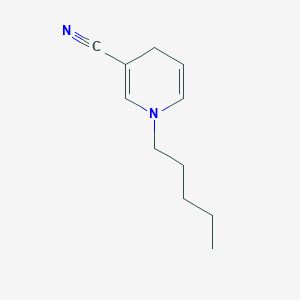
Nicotinonitrile, 1,4-dihydro-1-pentyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinonitrile, 1,4-dihydro-1-pentyl- is a chemical compound that belongs to the family of synthetic cannabinoids. It has been used in scientific research to study the effects of cannabinoids on the human body. The compound has gained popularity among researchers due to its unique properties and potential applications in the field of medicine.
Wirkmechanismus
Nicotinonitrile, 1,4-dihydro-1-pentyl- acts on the endocannabinoid system by binding to cannabinoid receptors CB1 and CB2. This binding results in the activation of various signaling pathways, which lead to the modulation of various physiological processes. The compound has been found to have a higher affinity for the CB1 receptor than the CB2 receptor, which is responsible for its psychoactive effects.
Biochemische Und Physiologische Effekte
Nicotinonitrile, 1,4-dihydro-1-pentyl- has been found to have various biochemical and physiological effects on the human body. It has been found to have analgesic, anti-inflammatory, and antiemetic properties. The compound has also been found to have psychoactive effects, which include euphoria, relaxation, and altered perception of time and space.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Nicotinonitrile, 1,4-dihydro-1-pentyl- in lab experiments is its high potency. The compound has been found to have a higher potency than other synthetic cannabinoids, which makes it ideal for studying the effects of cannabinoids on the human body. However, one of the limitations of using the compound in lab experiments is its psychoactive effects, which can lead to safety concerns.
Zukünftige Richtungen
There are several future directions for the use of Nicotinonitrile, 1,4-dihydro-1-pentyl- in scientific research. One of the potential applications of the compound is in the treatment of various medical conditions such as pain, nausea, and inflammation. The compound has also been found to have potential applications in the field of oncology, where it can be used to treat various types of cancers. Further research is needed to investigate the safety and efficacy of the compound in these applications.
Conclusion:
Nicotinonitrile, 1,4-dihydro-1-pentyl- is a synthetic cannabinoid that has gained popularity among researchers due to its unique properties and potential applications in the field of medicine. The compound has been used in various studies to investigate the effects of cannabinoids on the human body. It has been found to have analgesic, anti-inflammatory, and antiemetic properties, as well as psychoactive effects. While the compound has several advantages for lab experiments, its psychoactive effects raise safety concerns. Further research is needed to investigate the safety and efficacy of the compound in various medical applications.
Synthesemethoden
The synthesis method of Nicotinonitrile, 1,4-dihydro-1-pentyl- involves the reaction of pentylamine and 2-cyanobenzaldehyde in the presence of a catalyst. The reaction takes place in an organic solvent such as methanol or ethanol. The product is then purified using chromatography techniques to obtain a pure form of the compound.
Wissenschaftliche Forschungsanwendungen
Nicotinonitrile, 1,4-dihydro-1-pentyl- has been used in scientific research to study the effects of cannabinoids on the human body. It has been found to have similar effects to other synthetic cannabinoids such as JWH-018 and CP-47,497. The compound has been used in various studies to investigate the effects of cannabinoids on the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, appetite, and mood.
Eigenschaften
CAS-Nummer |
19424-19-2 |
|---|---|
Produktname |
Nicotinonitrile, 1,4-dihydro-1-pentyl- |
Molekularformel |
C11H16N2 |
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
1-pentyl-4H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H16N2/c1-2-3-4-7-13-8-5-6-11(9-12)10-13/h5,8,10H,2-4,6-7H2,1H3 |
InChI-Schlüssel |
PUUAUUWQCDMOLK-UHFFFAOYSA-N |
SMILES |
CCCCCN1C=CCC(=C1)C#N |
Kanonische SMILES |
CCCCCN1C=CCC(=C1)C#N |
Synonyme |
1,4-Dihydro-1-pentylpyridine-3-carbonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




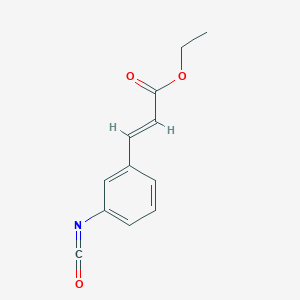
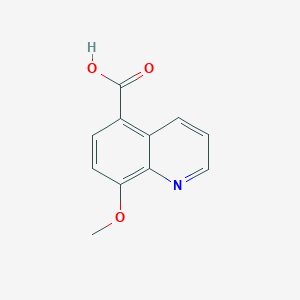
![2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B106386.png)
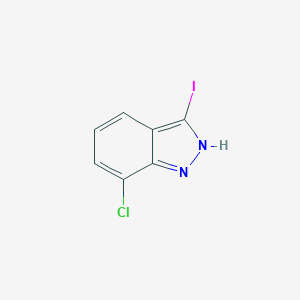

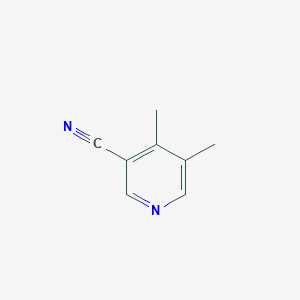
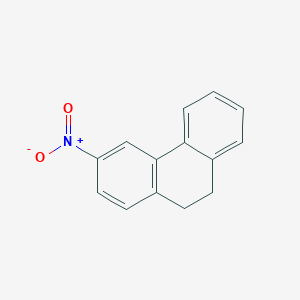
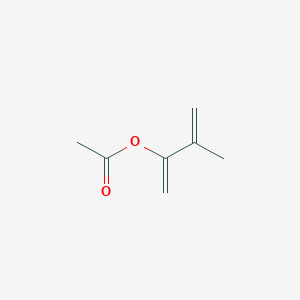
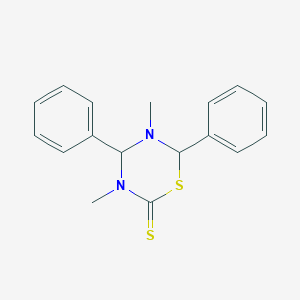

![6-Chloro-2,3-dimethylimidazo[1,2-b]pyridazine](/img/structure/B106404.png)
amino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B106409.png)
![6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid](/img/structure/B106411.png)